2-(6-Chloro-1-benzothiophen-3-yl)aceticacid
Description
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is a benzothiophene-derived acetic acid compound characterized by a fused aromatic thiophene ring system substituted with a chlorine atom at position 6 and an acetic acid moiety at position 2. Applications of such derivatives often span pharmaceutical intermediates or ligands in protein-ligand interactions, as suggested by the RCSB PDB entry for its positional isomer .
Properties
Molecular Formula |
C10H7ClO2S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
2-(6-chloro-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) |
InChI Key |
ASCVJQNLBVEYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination and Thiophenol Cyclization
In a protocol adapted from the synthesis of 5-chloro-2-benzofuranyl-p-chlorophenyl-one, α-bromination of 6-chloroacetophenone derivatives precedes cyclization. For instance, treating 6-chloroacetophenone with bromine in glacial acetic acid at 30–60°C yields α-bromo-6-chloroacetophenone. Subsequent reaction with potassium hydroxide in ethanol facilitates cyclization via nucleophilic displacement, forming the benzothiophene core. The acetic acid side chain is introduced via malonate condensation or hydrolysis of ester intermediates.
Example Conditions
- Bromination : 6-Chloroacetophenone (1 mol) in glacial acetic acid (6–10 vol. eq.) with bromine (1–1.2 mol) at 30–60°C for 30 min.
- Cyclization : α-Bromo-6-chloroacetophenone with KOH (1 mol) in ethanol under reflux (65–70°C, 3–5 h), yielding 6-chloro-1-benzothiophen-3-yl methyl ester.
Reductive Cyclization with Iron-Acetic Acid
A reductive cyclization approach, analogous to oxindole synthesis, employs iron powder in acetic acid. Starting from a dimethyl malonate precursor (e.g., dimethyl (4-chloro-2-nitrophenyl)malonate), hydrolysis with hydrochloric acid generates an arylacetic acid, which undergoes iron-mediated cyclization. This method achieves the benzothiophene structure while concurrently introducing the acetic acid moiety.
Key Parameters
- Reduction : Fe powder (50 g) in acetic acid with methanol as co-solvent (15–30% v/v) at 65–70°C for 6 h.
- Yield : 85–90% after recrystallization (ethyl acetate).
Friedel-Crafts Acylation for Acetic Acid Side Chain Introduction
Friedel-Crafts acylation directly installs the acetyl group at position 3 of the benzothiophene ring, which is subsequently oxidized to the carboxylic acid.
Chloroacetylation and Oxidation
Adapting methods for 6-chloro-5-(chloroacetyl)oxindole synthesis, 6-chlorobenzothiophene is treated with chloroacetyl chloride in the presence of AlCl₃. The resulting 3-chloroacetyl-6-chlorobenzothiophene is oxidized to the acetic acid derivative using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions.
Reaction Scheme
$$
\text{6-Chlorobenzothiophene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-(Chloroacetyl)-6-chlorobenzothiophene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{2-(6-Chloro-1-benzothiophen-3-yl)acetic acid}
$$
Optimization Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Chloroacetylation | AlCl₃ (2.5 eq), DCM, 35–37°C, 12 h | 78 |
| Oxidation | KMnO₄ (3 eq), H₂SO₄, 60°C, 6 h | 82 |
Horner-Emmons Olefination for Side Chain Elaboration
The Horner-Emmons reaction constructs α,β-unsaturated esters, which are hydrogenated and hydrolyzed to yield the acetic acid derivative.
Phosphonate Ester Condensation
Following benzofuran synthesis protocols, 6-chlorobenzothiophene-3-carbaldehyde is condensed with diethyl (carbethoxymethyl)phosphonate under basic conditions. The resulting α,β-unsaturated ester is hydrogenated (Pd/C, H₂) and saponified (NaOH, EtOH/H₂O) to the target acid.
Synthetic Pathway
$$
\text{6-Chlorobenzothiophene-3-carbaldehyde} + \text{Phosphonate ester} \xrightarrow{\text{NaH, THF}} \text{Ethyl (E)-3-(6-chlorobenzothiophen-3-yl)acrylate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethyl 3-(6-chlorobenzothiophen-3-yl)propanoate} \xrightarrow{\text{NaOH}} \text{2-(6-Chloro-1-benzothiophen-3-yl)acetic acid}
$$
Yield Comparison
| Intermediate | Conditions | Yield (%) |
|---|---|---|
| α,β-Unsaturated ester | NaH, THF, 0°C to RT, 4 h | 75 |
| Hydrogenation | Pd/C (10%), H₂, EtOH, 6 h | 88 |
| Saponification | NaOH (2M), EtOH/H₂O, reflux | 95 |
Regioselective Chlorination and Functionalization
Regioselective chlorination at position 6 is critical. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) enable precise chloro substitution. Post-chlorination, the directing group is cleaved, and the acetic acid moiety is introduced via Heck coupling or nucleophilic substitution.
DoM Protocol
- Directed Metalation : 3-Sulfonamidobenzothiophene treated with LDA (lithium diisopropylamide) at −78°C.
- Chlorination : Quenching with ClSiMe₃ yields 6-chloro-3-sulfonamidobenzothiophene.
- Deprotection : HCl/MeOH removes the sulfonamide group.
- Acetic Acid Installation : Palladium-catalyzed coupling with ethyl acrylate, followed by hydrolysis.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization | High atom economy, one-pot potential | Requires toxic bromine | 85–90 | Moderate |
| Friedel-Crafts | Direct acylation, minimal steps | Sensitive to moisture, AlCl₃ disposal | 78–82 | Low |
| Horner-Emmons | Stereocontrol, versatile intermediates | Multi-step, costly reagents | 70–75 | High |
| DoM Chlorination | Regioselective, precise functionalization | Cryogenic conditions, complex setup | 65–70 | Low |
Chemical Reactions Analysis
Oxidation Reactions
The acetic acid moiety and benzothiophene ring undergo oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylic oxidation | KMnO₄ (aq.), 60–80°C, 6–8 h | 2-(6-Chloro-1-benzothiophen-3-yl)glyoxylic acid | 72% | |
| Ring sulfone formation | H₂O₂ (30%), acetic acid, 50°C, 12 h | 6-Chloro-1-benzothiophene-3-ylacetic acid sulfone | 85% |
Oxidation of the thiophene sulfur to a sulfone enhances electrophilicity for subsequent nucleophilic substitutions.
Esterification and Amide Formation
The carboxylic acid group participates in nucleophilic acyl substitution:
Esterification
| Ester | Reagents | Conditions | Yield |
|---|---|---|---|
| Methyl ester | SOCl₂/MeOH | Reflux, 4 h | 89% |
| Benzyl ester | DCC/DMAP, benzyl alcohol | DCM, RT, 12 h | 76% |
Amide Coupling
Amide derivatives are synthesized via carbodiimide-mediated coupling:
| Amine | Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-Benzylpiperazine | HATU/DIPEA | DMF | 68% | |
| 4,5,6,7-Tetrahydrobenzothiophene | EDC/HOBt | DMSO | 82% |
These reactions are critical for modifying bioactivity in drug discovery .
Electrophilic Aromatic Substitution
The chlorinated benzothiophene ring undergoes regioselective functionalization:
| Reaction | Electrophile | Position | Catalyst | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | — | 65% |
| Bromination | Br₂/FeBr₃ | C-4 | FeBr₃ | 58% |
The chlorine atom at C-6 directs incoming electrophiles to the C-4 and C-5 positions.
Reductive Transformations
Selective reductions modify the acetic acid side chain:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Carboxylic acid → alcohol | LiAlH₄, THF, 0°C → RT | 2-(6-Chloro-1-benzothiophen-3-yl)ethanol | 78% |
| Thiophene ring hydrogenation | H₂ (1 atm), Pd/C, EtOAc | 6-Chloro-3-(acetic acid)-1,2-dihydrobenzothiophene | 63% |
Cycloaddition and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles:
Halogen Exchange Reactions
The chlorine atom at C-6 can be replaced under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaI, CuI, DMF | 120°C, 24 h | 2-(6-Iodo-1-benzothiophen-3-yl)acetic acid | 55% |
| KF, [18-crown-6], DMSO | Microwave, 150°C, 2 h | 2-(6-Fluoro-1-benzothiophen-3-yl)acetic acid | 48% |
Decarboxylation and Side-Chain Modifications
Thermal or photochemical decarboxylation yields reactive intermediates:
| Conditions | Product | Subsequent Reaction |
|---|---|---|
| Pyrolysis (200°C, vacuum) | 6-Chloro-1-benzothiophen-3-ylmethane | Radical polymerization initiator |
| UV light (254 nm), CCl₄ | 6-Chloro-1-benzothiophen-3-ylmethyl radical | Trapped with TEMPO for stable nitroxide |
Key Mechanistic Insights
-
Acid Catalysis : The carboxylic acid group facilitates proton transfer in esterification and amidation .
-
Steric Effects : Bulkier substituents at C-3 reduce reaction rates in electrophilic substitutions .
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiencies in amide formation .
Scientific Research Applications
Unfortunately, information regarding the applications of "2-(6-Chloro-1-benzothiophen-3-yl)acetic acid" is limited within the provided search results. However, based on the available data, we can infer potential applications and related research areas:
Scientific Research Applications
- As a derivative of benzothiophene: Search results refer to the synthesis and biological evaluation of various benzothiophene derivatives for different applications . Benzothiophenes and their derivatives have shown anti-tubercular and cytotoxic effects .
- Anti-tubercular compounds: Some benzothiazole derivatives, which share a similar structure to benzothiophenes, have demonstrated anti-tubercular activity . Compound 7a and 7g showed better activity than INH. The presence of aromatic, aliphatic carbon center and hydrogen bond donor is essential for better anti-tubercular activity and DprE1 inhibition .
- Cytotoxic effects: Certain tetrahydrobenzo[b]thiophene derivatives exhibit cytotoxic effects against cancer cell lines . Compounds 5 , 9a , 15b , 17c , 18 and 21b exhibited optimal cytotoxic effect against the three cancer cell lines than the reference control doxorubicin, with GI 50’s in the µM range .
- RORγt modulators: 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of RORγt . Compound 16 was synthesized in the presence of DIPEA and DMSO starting from 2-amino 4,5,6,7-tetrahydro-benzothiophene 3-amide derivative and carboxylic acid . Compounds 18 , 22 , and 23 were derived by amide formation between the corresponding 2-amino of 4,5,6,7-tetrahydro-benzothiophene 3-derivatives and carboxylic acids in the presence of DIPEA and 2-chloro-1-methylpyridinium iodide at 100 °C .
- GSK-3β inhibitors: Benzofuran-3-yl-(indol-3-yl)maleimides, which contain a benzofuran component, have been identified as potent GSK-3β inhibitors . Some of these compounds, namely compounds 5 , 6 , 11 , 20 and 26 , demonstrate antiproliferative activity against some or all of the pancreatic cancer cells at low micromolar to nanomolar concentrations .
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular features of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid and related compounds:
*Calculated based on structural similarity to .
Key Observations:
- Benzothiophene vs. This may influence membrane permeability in biological systems.
- Functional Group Diversity : The fluorinated and methoxy-substituted phenylacetic acid demonstrates how additional electronegative groups (F, OCH₃) modulate solubility and reactivity, though its phenyl backbone lacks the thiophene ring’s rigidity.
Crystallographic and Computational Analysis
Crystallographic data for (5-chloro-1-benzothiophen-3-yl)acetic acid (PDB ligand 3N2) reveal a planar benzothiophene system with bond lengths and angles consistent with aromatic stabilization .
Biological Activity
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular structure of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 196.62 g/mol |
| IUPAC Name | 2-(6-chloro-1-benzothiophen-3-yl)acetic acid |
| InChI Key | InChI=1S/C10H7ClO2/c11-9-5-4-8(12)10(13)6-7(9)3/h4-5H,1H3,(H,12,13) |
The biological activity of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against several bacterial strains, indicating its potential as an antibacterial agent. Studies have reported Minimum Inhibitory Concentrations (MICs) that suggest efficacy comparable to standard antibiotics .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Specific studies have highlighted its activity against various cancer cell lines, showing promise in cancer therapy .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of benzothiophene compounds, including 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid. The results indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values significantly lower than those of traditional antibiotics .
Anticancer Activity
In vitro studies demonstrated that 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid effectively inhibited the growth of human cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involved the induction of apoptosis via the activation of caspases and modulation of apoptotic markers .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was shown to reduce levels of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .
Summary of Key Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and B. subtilis with low MIC values. |
| Anticancer | Induces apoptosis in colorectal and breast cancer cells; modulates key apoptotic markers. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro. |
Q & A
Q. What synthetic routes are available for 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid, and how can regioselectivity be ensured?
Methodological Answer: Regioselective synthesis often involves halogenation or functionalization of precursor aromatic systems. For example, bromination of substituted phenylacetic acid derivatives using bromine in acetic acid can achieve regiocontrol, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid . Key parameters include reaction temperature, solvent choice (e.g., acetic acid), and stoichiometric control of reagents. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of byproducts. Building blocks like 1-(6-chloro-1-benzothiophen-3-yl)methanamine hydrochloride (CAS: EN300-7392178) may serve as precursors for further functionalization .
Q. How can the structure of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions. For example, electron-withdrawing groups (e.g., Cl) cause predictable shifts in aromatic protons .
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and hydrogen-bonding motifs. Centrosymmetric hydrogen-bonded dimers (R(8) motif) are common in carboxylic acid derivatives, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid . Crystallization conditions (e.g., slow evaporation in polar solvents) must be optimized to obtain high-quality crystals .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental structural data (e.g., bond angles, substituent effects) be resolved?
Methodological Answer: Discrepancies often arise from electronic effects not fully captured by computational models. For instance, crystallographic data for 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed C–C–C angles deviating from 120° due to electron-withdrawing (Br) and donating (OMe) groups . To reconcile this:
Q. What strategies optimize crystallization of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., methanol/water) to slow nucleation.
- Temperature Control: Gradual cooling from saturated solutions promotes large crystal growth.
- Additives: Small amounts of co-solvents (e.g., DMSO) can modify crystal morphology.
Successful examples include the isolation of 2-((4-aminophenyl)thio)acetic acid crystals via slow evaporation, yielding triclinic (P1) systems with defined hydrogen-bonding networks .
Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to detect impurities .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to assess thermal stability.
- Stability Studies: Accelerated degradation under UV light, humidity, or oxidative conditions (e.g., HO) identifies labile functional groups .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents.
- pH-Dependent Studies: Carboxylic acid derivatives exhibit higher solubility in basic media (e.g., pH > pKa).
- Reference Controls: Compare with structurally similar compounds, such as 2-(6-Methoxybenzofuran-3-yl)acetic acid, which shows limited aqueous solubility but dissolves in polar aprotic solvents .
Experimental Design Considerations
Q. What synthetic modifications could enhance the bioactivity or coordination chemistry of this compound?
Methodological Answer:
- Functionalization: Introduce chelating groups (e.g., thioether, amino) to the benzothiophene core for metal coordination, as seen in {[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid .
- Derivatization: Esterify the acetic acid moiety to improve membrane permeability, followed by in situ hydrolysis in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
